molecular formula C14H16N2O2 B2535419 N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1235628-87-1

N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No. B2535419
CAS RN: 1235628-87-1
M. Wt: 244.294
InChI Key: AEAUQCLRHCYPED-UHFFFAOYSA-N
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Description

“N-(3-(quinolin-8-yloxy)propyl)acetamide” is a chemical compound that is part of a class of compounds known as amide-containing isoquinoline derivatives . These compounds have been studied for their structural aspects and properties .

Scientific Research Applications

Microwave-accelerated Cross-dehydrogenative-coupling (CDC)

N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process involves a highly selective remote C(sp 3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position .

C–H Bond Activation

N-(3-(quinolin-8-yloxy)propyl)acetamide plays an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary . It has been used in C–H bond functionalization reactions accomplished at various positions of quinoline and its derivatives .

Synthesis of Quinoline Derivatives

This compound is used in the synthesis of quinoline derivatives, which play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .

Anticancer Research

N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in the design and synthesis of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids, which have shown significant cytotoxic activity . These hybrids have demonstrated a significant modification in the cellular cycle distribution, in addition to provoking apoptotic death within the tested HepG2 cell line .

Tubulin Polymerization Inhibitors

The compound has been used in the development of potential anticancer tubulin polymerization inhibitors . The antiproliferative action of these inhibitors highly correlates with their ability to inhibit tubulin polymerization .

Biological Marker for Cancerous Cells

N-(3-(quinolin-8-yloxy)propyl)acetamide has been used in the search for certain biological markers crucial for cancerous cells such as aberrant, modified, or overstated proteins .

properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAUQCLRHCYPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(quinolin-8-yloxy)propyl)acetamide

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